

"3-(Methylsulfonyl)phenylacetonitrile" molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-(Methylsulfonyl)phenylacetonitrile
Cat. No.:	B2993857

[Get Quote](#)

An In-Depth Technical Guide to **3-(Methylsulfonyl)phenylacetonitrile**

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **3-(Methylsulfonyl)phenylacetonitrile**, a key chemical intermediate in synthetic organic chemistry and pharmaceutical development. The document details the compound's fundamental molecular and physical properties, outlines a representative synthetic pathway, discusses its applications, and provides critical safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical methodologies.

Core Molecular and Physical Properties

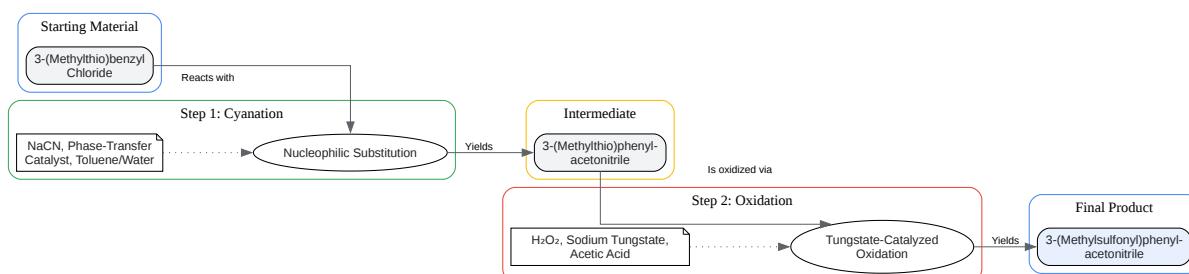
3-(Methylsulfonyl)phenylacetonitrile is a solid organic compound characterized by the presence of a methylsulfonyl group and a nitrile functional group attached to a phenyl ring.[\[1\]](#) These features make it a versatile building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of **3-(Methylsulfonyl)phenylacetonitrile**

Property	Value	Source(s)
Molecular Formula	C ₉ H ₉ NO ₂ S	[1] [2]
Molecular Weight	195.24 g/mol	[1] [2]
IUPAC Name	2-(3-(methylsulfonyl)phenyl)acetonitrile	[1]
CAS Number	936482-57-4	[1] [2]
Physical Form	White to brown solid	[1]
Purity	Typically ≥95%	[1]
Storage Temperature	Room Temperature	[1]

Synthesis of Phenylacetonitrile Derivatives: A Methodological Overview

The synthesis of substituted phenylacetonitrile compounds is a cornerstone of many organic chemistry endeavors, particularly in the creation of pharmaceutical intermediates. While the direct synthesis of the 3-methylsulfonyl isomer is not extensively detailed in publicly accessible literature, a general and robust methodology can be adapted from established procedures for analogous compounds, such as the 4-methylsulfonyl isomer.


A common industrial approach involves the oxidation of a precursor molecule containing a more easily handled methylthio group.[\[3\]](#) This strategy avoids the direct introduction of the sulfonyl group, which can be challenging, and instead relies on a reliable oxidation step late in the synthesis.

Representative Synthetic Workflow

The synthesis can be conceptualized as a multi-step process starting from a readily available benzyl halide. The following workflow is based on established chemical transformations for similar structures.[\[4\]](#)

- Cyanation of Benzyl Halide: The initial step involves the conversion of a substituted benzyl halide (e.g., 3-(methylthio)benzyl chloride) to the corresponding phenylacetonitrile. This is typically achieved through nucleophilic substitution using a cyanide salt, such as sodium cyanide, often in the presence of a phase-transfer catalyst to improve reaction efficiency.[4]
- Oxidation of the Thioether: The intermediate, 3-(methylthio)phenylacetonitrile, is then oxidized to the target sulfone. A common and effective method for this transformation is the use of an oxidizing agent like hydrogen peroxide, often catalyzed by a tungstate salt (e.g., sodium tungstate) in an acidic medium like acetic acid.[3][4] This method is favored for its efficiency and the relative ease of product isolation.

Visualization of the Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: A representative two-step synthesis of **3-(Methylsulfonyl)phenylacetonitrile**.

Applications in Research and Drug Development

Substituted phenylacetonitriles are valuable intermediates in the pharmaceutical industry.[5] The methylsulfonyl group, in particular, is a common feature in a variety of biologically active

molecules.

Intermediate for COX-2 Inhibitors

The isomeric compound, 4-(Methylsulfonyl)phenylacetonitrile, is a known intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor used for its anti-inflammatory and analgesic properties.^[6] This highlights the utility of the (methylsulfonyl)phenylacetonitrile scaffold in constructing complex drug molecules. The presence of the sulfonyl group is often critical for binding to the target enzyme.

Building Block for Novel Therapeutics

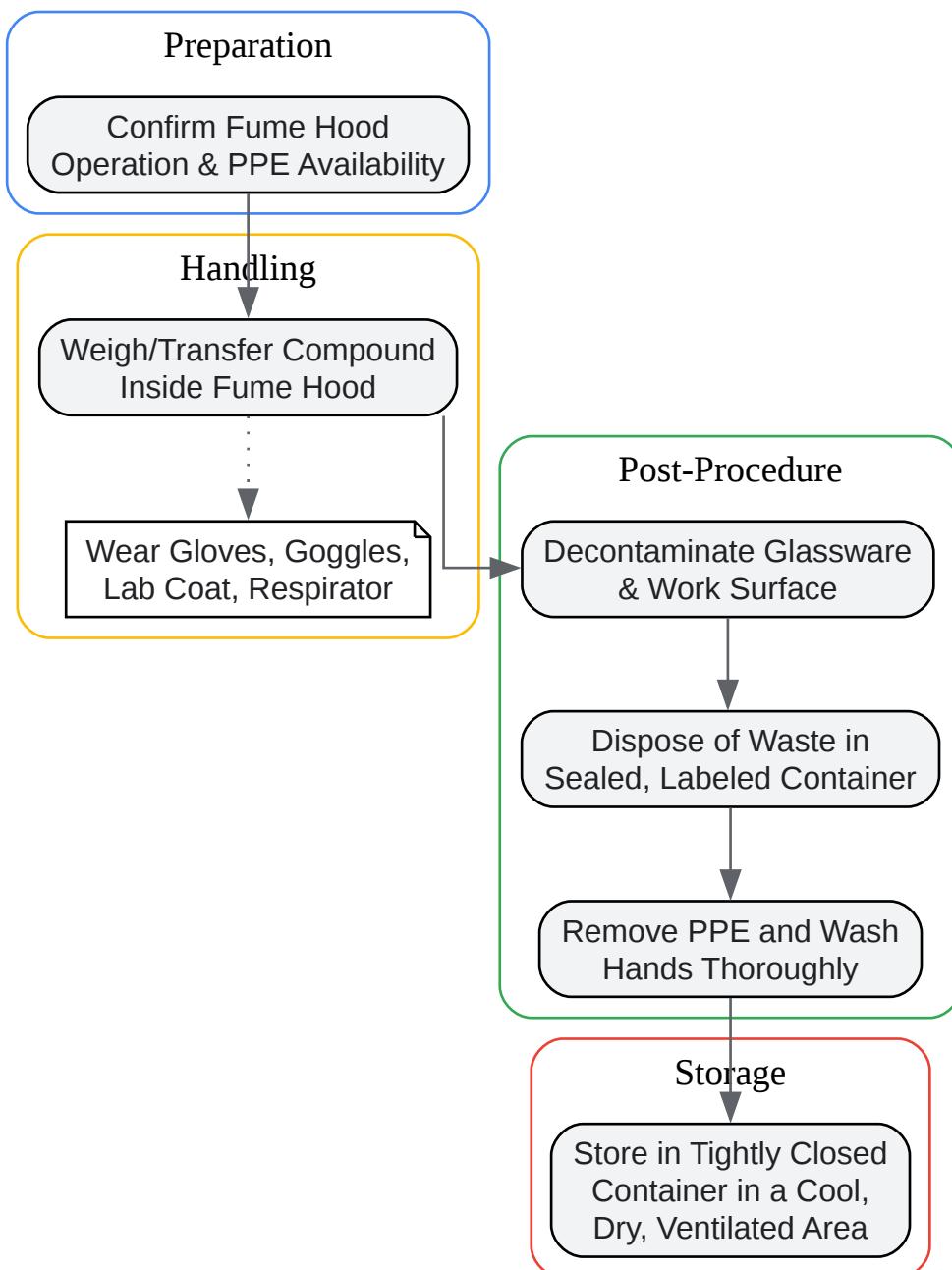
The nitrile and sulfonyl functional groups offer multiple avenues for further chemical modification, making this compound a versatile starting point for creating libraries of novel compounds in drug discovery campaigns.^[5] The sulfonyl group can act as a hydrogen bond acceptor, while the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a wide range of other functional groups and molecular architectures. This versatility is crucial for optimizing lead compounds to improve efficacy, selectivity, and pharmacokinetic properties.^[5]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **3-(Methylsulfonyl)phenylacetonitrile** is essential to ensure personnel safety. The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.^{[7][8][9]} It is also known to cause skin and serious eye irritation.^{[7][9]}

Table 2: Hazard Identification and Precautionary Statements

Hazard Class	GHS Classification	Precautionary Statements	Source(s)
Acute Toxicity, Oral	Category 3	H301: Toxic if swallowed.	[7] [8]
Acute Toxicity, Dermal	Category 3	H311: Toxic in contact with skin.	[7] [8]
Acute Toxicity, Inhalation	Category 3	H331: Toxic if inhaled.	[7]
Skin Irritation	Category 2	H315: Causes skin irritation.	[7]
Eye Irritation	Category 2	H319: Causes serious eye irritation.	[7]


Recommended Handling Protocol

A strict protocol must be followed when working with this compound to minimize exposure risk.

- Engineering Controls: Always handle this substance within a certified chemical fume hood to prevent inhalation of dust or vapors.[\[9\]](#) Ensure that safety showers and eyewash stations are readily accessible.[\[9\]](#)
- Personal Protective Equipment (PPE):
 - Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[\[9\]](#)
 - Hand Protection: Wear compatible, chemical-resistant gloves (e.g., butyl rubber) to prevent skin contact.[\[7\]](#)[\[10\]](#)
 - Eye Protection: Use chemical safety goggles or a face shield as described by OSHA regulations.[\[7\]](#)
 - Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[\[8\]](#)

- First Aid Measures:
 - If Inhaled: Move the person to fresh air immediately. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[7]
 - In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and call a physician.[7]
 - In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Consult an ophthalmologist.[7]
 - If Swallowed: Do NOT induce vomiting. Wash out the mouth with water if the person is conscious and call a physician or poison control center immediately.[7][9]
- Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[8] Keep away from incompatible materials such as oxidizing agents.[8]

Safe Handling Workflow Visualization

[Click to download full resolution via product page](#)

Caption: A workflow diagram for the safe handling of toxic chemical solids.

Conclusion

3-(Methylsulfonyl)phenylacetonitrile is a chemical compound of significant interest due to its molecular structure and its utility as a synthetic intermediate. Its core properties are well-

defined, and its role as a precursor in the synthesis of pharmacologically active molecules underscores its importance in medicinal chemistry and drug development. Adherence to stringent safety protocols is mandatory when handling this toxic compound. This guide serves as a foundational resource for scientific professionals engaged in research and development involving this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(Methylsulfonyl)phenylacetonitrile | 936482-57-4 [sigmaaldrich.com]
- 2. 936482-57-4|3-(Methylsulfonyl)phenylacetonitrile|BLD Pharm [bldpharm.com]
- 3. Buy 4-(Methylsulfonyl) phenylacetonitrile | 25025-07-4 [smolecule.com]
- 4. US20030088107A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone - Google Patents [patents.google.com]
- 5. bocsci.com [bocsci.com]
- 6. 4-(METHYLSULFONYL)PHENYLACETONITRILE | 25025-07-4 [chemicalbook.com]
- 7. biosynth.com [biosynth.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. chemdmart.com [chemdmart.com]
- To cite this document: BenchChem. ["3-(Methylsulfonyl)phenylacetonitrile" molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2993857#3-methylsulfonyl-phenylacetonitrile-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com